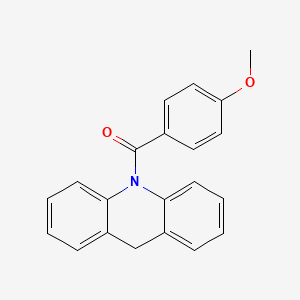![molecular formula C10H12N2O2 B13775224 2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione CAS No. 68654-23-9](/img/structure/B13775224.png)
2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is a heterocyclic compound belonging to the class of pyrazolopyrazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a copper-catalyzed azomethine-imine-alkyne cycloaddition reaction. This reaction proceeds through the following steps:
Formation of azomethine imine: This intermediate is generated by the reaction of a hydrazine derivative with an aldehyde or ketone.
Cycloaddition: The azomethine imine undergoes a cycloaddition reaction with an alkyne in the presence of a copper catalyst, leading to the formation of the pyrazolopyrazole ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of materials with specific properties, such as fluorescence and stability.
Wirkmechanismus
The mechanism of action of 2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione: A similar compound with slight structural differences.
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system but differ in their specific ring composition.
Uniqueness
2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is unique due to its specific methyl substitutions and the resulting chemical properties
Eigenschaften
CAS-Nummer |
68654-23-9 |
|---|---|
Molekularformel |
C10H12N2O2 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
1,2,5,6-tetramethylpyrazolo[1,2-a]pyrazole-3,7-dione |
InChI |
InChI=1S/C10H12N2O2/c1-5-7(3)11-10(14)6(2)8(4)12(11)9(5)13/h1-4H3 |
InChI-Schlüssel |
UFTNINGYFKRDGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C(=O)C(=C(N2C1=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3,5-bis(2-aminophenyl)phenyl]aniline](/img/structure/B13775164.png)

![N,N''-(Methylene-p-phenylene)-bis-[N'-(2-hydroxyethyl)]urea](/img/structure/B13775171.png)




![3-Benzyl[1,1'-biphenyl]-2-ol](/img/structure/B13775187.png)



![6-(4-Benzylpiperidin-1-yl)-5-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13775213.png)

